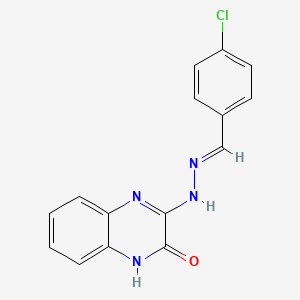![molecular formula C15H26N2O2 B2410940 N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide CAS No. 2361863-54-7](/img/structure/B2410940.png)
N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide, commonly known as EPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug development. EPP belongs to the class of enkephalinase inhibitors, which are compounds that inhibit the breakdown of endogenous opioid peptides such as enkephalins. The inhibition of enkephalinase leads to an increased concentration of enkephalins, which are natural painkillers, in the body. EPP has been shown to have potential therapeutic applications in the treatment of pain, addiction, and depression.
作用机制
The mechanism of action of EPP involves the inhibition of enkephalinase, which is an enzyme that breaks down endogenous opioid peptides such as enkephalins. The inhibition of enkephalinase leads to an increased concentration of enkephalins in the body, which can help alleviate pain. EPP has also been shown to increase the concentration of dopamine and serotonin in the brain, which are neurotransmitters that are associated with mood regulation.
Biochemical and Physiological Effects:
EPP has been shown to have several biochemical and physiological effects. EPP has been shown to increase the concentration of enkephalins in the body, which can help alleviate pain. EPP has also been shown to increase the concentration of dopamine and serotonin in the brain, which are neurotransmitters that are associated with mood regulation. EPP has also been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
The advantages of using EPP in lab experiments include its potential therapeutic applications in the treatment of pain, addiction, and depression. EPP has also been shown to be effective in animal models of addiction and depression. The limitations of using EPP in lab experiments include its complex synthesis method and potential toxicity.
未来方向
For research on EPP include the development of more efficient synthesis methods, the optimization of EPP for therapeutic applications, and the evaluation of the safety and efficacy of EPP in human clinical trials. EPP may also have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Further research is needed to explore these potential applications.
合成方法
The synthesis of EPP is a complex process that involves several steps. The first step involves the reaction of propylpiperidine with acrylonitrile to form a cyanoalkene intermediate. The cyanoalkene intermediate is then reacted with ethylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to form the amine intermediate. The amine intermediate is then reacted with ethyl acrylate to form the final product, EPP.
科学研究应用
EPP has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and depression. EPP has been shown to inhibit the breakdown of enkephalins, which are natural painkillers. This leads to an increased concentration of enkephalins in the body, which can help alleviate pain. EPP has also been shown to have potential applications in the treatment of addiction. EPP has been shown to reduce drug-seeking behavior in animal models of addiction. EPP has also been shown to have potential applications in the treatment of depression. EPP has been shown to increase the concentration of dopamine and serotonin in the brain, which are neurotransmitters that are associated with mood regulation.
属性
IUPAC Name |
N-ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-4-7-13-8-10-17(11-9-13)15(19)12-16(6-3)14(18)5-2/h5,13H,2,4,6-12H2,1,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOFTUPNIPXJFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCN(CC1)C(=O)CN(CC)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

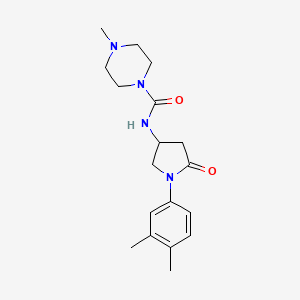
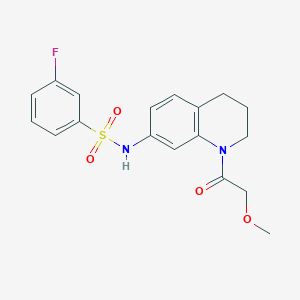
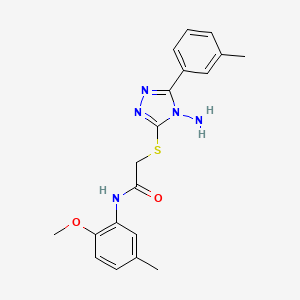
![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2410862.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[4-(2,6-dimethylphenyl)piperazino]-1,3-thiazol-4(5H)-one](/img/structure/B2410865.png)
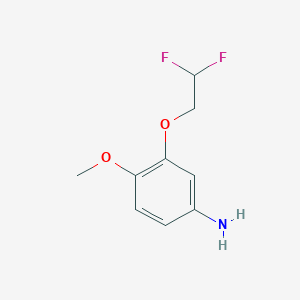
![N-(1-benzylpiperidin-4-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2410869.png)


![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)
![4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride](/img/structure/B2410875.png)
![2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2410876.png)
![4-[(benzenesulfonyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2410877.png)
